1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

説明

Structural Characterization and Nomenclature

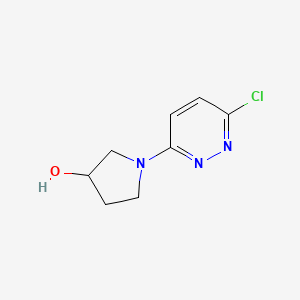

The structural characterization of this compound reveals a complex heterocyclic system with multiple functional groups and stereochemical elements. The primary structural feature consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This pyridazine core bears a chlorine substituent at the 6-position, specifically positioned adjacent to one of the nitrogen atoms, creating an electronically modified aromatic system with altered electronic distribution compared to the parent pyridazine structure.

The pyrrolidine component represents a five-membered saturated heterocycle containing a single nitrogen atom. This pyrrolidine ring is substituted with a hydroxyl group at the 3-position, creating a secondary alcohol functionality that significantly influences the compound's chemical and physical properties. The connection between the pyridazine and pyrrolidine rings occurs through the nitrogen atom of the pyrrolidine system, which forms a covalent bond with the carbon atom at the 3-position of the pyridazine ring.

| Structural Component | Chemical Formula | Key Features |

|---|---|---|

| Pyridazine Ring | C4H2ClN2 | Six-membered aromatic, chlorine at position 6 |

| Pyrrolidine Ring | C4H8NO | Five-membered saturated, hydroxyl at position 3 |

| Complete Molecule | C8H10ClN3O | Bicyclic hybrid structure |

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that clearly identify the structural components and their connectivity. The base name "pyrrolidin-3-ol" indicates the presence of a pyrrolidine ring with a hydroxyl substituent at the 3-position, while the prefix "1-(6-chloropyridazin-3-yl)" specifies the attachment of a chlorinated pyridazine group to the nitrogen atom of the pyrrolidine ring. This systematic approach to nomenclature ensures unambiguous identification of the compound's structure and facilitates communication within the scientific community.

The molecular geometry of this compound exhibits a three-dimensional arrangement that reflects the sp2 hybridization of the pyridazine ring atoms and the sp3 hybridization of the pyrrolidine ring carbon and nitrogen atoms. The planar pyridazine ring system contrasts with the puckered conformation of the pyrrolidine ring, creating a molecule with distinct conformational flexibility around the nitrogen-carbon bond connecting the two ring systems. This structural complexity contributes to the compound's potential for diverse intermolecular interactions and biological activity.

Stereochemical Configurations: R, S, and Racemic Forms

The stereochemical properties of this compound arise from the presence of a chiral center at the 3-position of the pyrrolidine ring, where the carbon atom bearing the hydroxyl group is connected to four different substituents. This asymmetric carbon creates the possibility for two distinct enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules. The existence of these stereoisomers has significant implications for the compound's chemical behavior and potential biological activity, as enantiomers often exhibit different pharmacological properties despite having identical molecular formulas.

The R-enantiomer of this compound is specifically identified with the Chemical Abstracts Service registry number 1169698-53-6, indicating its recognition as a distinct chemical entity. This enantiomer is characterized by the specific spatial arrangement of substituents around the chiral center, following the R configuration designation where the hydroxyl group occupies a defined position relative to the other substituents when viewed according to standardized stereochemical conventions. The availability of this specific enantiomer suggests its importance in research applications and potential synthetic utility.

The S-enantiomer represents the mirror image of the R-form, possessing the opposite configuration at the chiral center while maintaining the same molecular connectivity. Although specific registry information for the S-enantiomer was not extensively detailed in the available sources, synthetic methodologies for preparing optically pure S-configured pyrrolidine derivatives have been well-documented in the literature. These methods typically involve asymmetric synthesis strategies or chiral resolution techniques that allow for the selective preparation of individual enantiomers.

| Stereoisomer | Configuration | Chemical Abstracts Service Number | Availability |

|---|---|---|---|

| R-Enantiomer | (3R) | 1169698-53-6 | Commercially Available |

| S-Enantiomer | (3S) | Not Specified | Synthetic Access |

| Racemic Mixture | (±) | 959240-38-1 | Commercially Available |

The racemic form of this compound, identified by Chemical Abstracts Service number 959240-38-1, consists of an equimolar mixture of both R and S enantiomers. Racemic mixtures are often encountered in synthetic chemistry when asymmetric synthesis methods are not employed, and they represent a common starting point for subsequent chiral resolution or enantiomeric enrichment procedures. The availability of the racemic form provides researchers with access to both enantiomers simultaneously, although separation techniques would be required to obtain individual stereoisomers.

The stereochemical complexity of this compound extends beyond simple enantiomerism to include conformational considerations related to the pyrrolidine ring system. Pyrrolidine rings typically adopt puckered conformations that can interconvert through ring flipping, creating additional dynamic stereochemical elements that influence the compound's overall three-dimensional structure. These conformational changes can affect the spatial relationships between functional groups and potentially impact biological activity or chemical reactivity patterns.

Historical Context in Heterocyclic Chemistry Research

The development of this compound as a research compound reflects the broader historical evolution of heterocyclic chemistry, particularly in the areas of pyridazine and pyrrolidine research. Pyridazine chemistry has its origins in the late 19th and early 20th centuries, with the parent heterocycle first prepared through oxidation of benzocinnoline to pyridazinetetracarboxylic acid followed by decarboxylation. Emil Fischer's pioneering work on the Fischer indole synthesis led to the preparation of the first pyridazine through condensation of phenylhydrazine and levulinic acid, establishing fundamental synthetic approaches that continue to influence modern heterocyclic chemistry.

The historical development of pyrrolidine chemistry parallels the growth of alkaloid research, as many naturally occurring pyrrolidine derivatives were identified in plant sources and became targets for synthetic chemists. The pyrrolidine ring structure appears in numerous natural alkaloids, including nicotine and hygrine, which provided early motivation for developing synthetic methods to access these heterocyclic systems. Industrial production methods for pyrrolidine were eventually developed using the reaction of 1,4-butanediol with ammonia under high temperature and pressure conditions in the presence of cobalt and nickel oxide catalysts.

The convergence of pyridazine and pyrrolidine chemistry in hybrid molecules represents a more recent development in heterocyclic research, driven by the pharmaceutical industry's interest in exploring new chemical space for drug discovery. The concept of molecular hybridization, where two or more bioactive pharmacophores are combined within a single molecular framework, has gained prominence as a strategy for developing compounds with enhanced biological activity or improved pharmacological properties. This approach has led to increased interest in pyridazine-pyrrolidine hybrid compounds as potential therapeutic agents.

The specific development of this compound likely emerged from systematic structure-activity relationship studies aimed at exploring the biological effects of different substitution patterns on pyridazine-pyrrolidine hybrid molecules. The introduction of chlorine at the 6-position of the pyridazine ring represents a common medicinal chemistry strategy for modulating electronic properties and potentially improving biological activity. Similarly, the incorporation of a hydroxyl group at the 3-position of the pyrrolidine ring provides opportunities for hydrogen bonding interactions that may enhance target binding affinity.

Contemporary research into pyrrolidine derivatives has demonstrated their significance across multiple therapeutic areas, including central nervous system disorders and as ligands for various biological receptors. The unique physicochemical properties of pyridazine rings, characterized by weak basicity, high dipole moments, and robust hydrogen-bonding capacity, make them attractive structural elements for drug design. These properties contribute to the growing interest in pyridazine-containing compounds, with recent approvals of pyridazine-based drugs highlighting the therapeutic potential of this heterocyclic system.

Significance in Pyridazine-Pyrrolidine Hybrid Compounds

The significance of this compound within the broader context of pyridazine-pyrrolidine hybrid compounds stems from its unique combination of structural features that exemplify the advantages of molecular hybridization strategies in medicinal chemistry. Pyridazine rings possess distinctive physicochemical properties that differentiate them from other azine heterocycles, including the largest dipole moment among the three diazine heterocycles, which enhances their capacity for π-stacking interactions with aromatic systems and biological targets. These properties, combined with the conformational flexibility and hydrogen bonding potential of pyrrolidine rings, create hybrid molecules with enhanced molecular recognition capabilities.

The chlorine substituent at the 6-position of the pyridazine ring introduces additional electronic modulation that can significantly influence the compound's biological activity. Halogen substituents are known to participate in halogen bonding interactions, which represent a distinct type of noncovalent interaction that can contribute to enhanced binding affinity with biological targets. The strategic placement of chlorine adjacent to the nitrogen atoms in the pyridazine ring creates an electronically deactivated aromatic system that may exhibit different reactivity patterns compared to unsubstituted pyridazine derivatives.

Pyrrolidine derivatives have demonstrated remarkable versatility in pharmaceutical applications, with the heterocyclic core appearing in numerous marketed drugs and drug candidates across diverse therapeutic areas. The five-membered saturated ring structure provides conformational constraint that can enhance binding selectivity while maintaining sufficient flexibility to accommodate different binding pocket geometries. The hydroxyl group at the 3-position of the pyrrolidine ring in this compound adds another dimension of functionality, providing opportunities for hydrogen bonding interactions that can stabilize protein-ligand complexes.

| Structural Feature | Contribution to Hybrid Properties |

|---|---|

| Pyridazine Core | High dipole moment, π-stacking capability |

| Chlorine Substituent | Electronic modulation, halogen bonding |

| Pyrrolidine Ring | Conformational constraint, flexibility |

| Hydroxyl Group | Hydrogen bonding, polarity enhancement |

Recent research has highlighted the importance of pyrrolidine-containing compounds in addressing various medical challenges, including antimicrobial resistance and neurological disorders. The combination of pyridazine and pyrrolidine pharmacophores within a single molecular framework represents an advanced approach to drug design that leverages the individual strengths of each heterocyclic system. This hybridization strategy has proven particularly valuable in developing compounds with improved selectivity profiles and reduced off-target effects compared to single-pharmacophore molecules.

The therapeutic potential of pyridazine-pyrrolidine hybrid compounds is further enhanced by their favorable drug-like properties, including appropriate molecular weight, balanced lipophilicity, and multiple hydrogen bonding sites. The pyridazine heterocycle's inherent polarity and low cytochrome P450 inhibitory effects add additional value in drug development, while the pyrrolidine component provides metabolic stability and favorable pharmacokinetic properties. These combined features make this compound and related compounds attractive scaffolds for further medicinal chemistry optimization.

The growing body of research surrounding pyridazine-pyrrolidine hybrid compounds reflects their potential as versatile molecular frameworks for addressing unmet medical needs. The unique combination of electronic properties, conformational characteristics, and functional group diversity represented by these hybrid molecules positions them as valuable tools for exploring new therapeutic targets and developing innovative pharmaceutical agents. As our understanding of structure-activity relationships within this compound class continues to evolve, this compound serves as an important representative example of the potential inherent in heterocyclic hybrid design strategies.

特性

IUPAC Name |

1-(6-chloropyridazin-3-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-7-1-2-8(11-10-7)12-4-3-6(13)5-12/h1-2,6,13H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPKMXPPMDKWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methodology Based on Literature (Ref,)

Pyrrolidine derivative + Chloropyridazine derivative → 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol

- Reagents:

- Pyrrolidine derivatives bearing hydroxyl or protected hydroxyl groups.

- Chloropyridazine derivatives, such as 3-chloropyridazine or 6-chloropyridazin-3-yl compounds.

- Solvent: Typically ethanol or other polar protic solvents.

- Temperature: Reflux conditions (~78°C for ethanol).

- Time: 4-8 hours, monitored via TLC.

- Dissolve the pyrrolidine derivative in ethanol.

- Add the chloropyridazine derivative dropwise under stirring.

- Reflux the mixture for 6 hours to facilitate nucleophilic aromatic substitution or addition.

- Cool the mixture, then pour into water to precipitate the product.

- Filter, wash, and recrystallize from ethanol to purify.

- The reaction predominantly proceeds via nucleophilic attack at the chloropyridazine's electrophilic site.

- The yield typically ranges from 65% to 80% depending on substituents and reaction conditions.

- Structural confirmation is achieved via IR, NMR, and mass spectrometry.

Specific Synthesis of Intermediates (Ref)

In patent literature, a protected pyrrolidine intermediate is synthesized with a nitrogen-protecting group, which is later deprotected to afford the target compound.

- Synthesis of methyl (3S,4R)-1-(6-chloropyridazin-3-yl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate.

- Use of chiral auxiliaries or enantioselective catalysts to control stereochemistry.

- Deprotection of nitrogen groups to yield the free pyrrolidin-3-ol.

Specific Reaction Conditions and Data

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | 3-Chloro-6-hydrazinopyridazine | , |

| Reagents | β-Ketonitriles, cyclic amines (e.g., pyrrolidine) | , |

| Solvent | Ethanol, sometimes solvent-free grinding | , |

| Reaction Temperature | Reflux (~78°C) | ,, |

| Reaction Time | 4–6 hours | , |

| Yield | 65–80% | , |

Alternative Approaches and Modern Techniques

- Solvent-Free Grinding: Recent advances favor mechanochemical synthesis, where reactants are ground together with catalysts like p-toluenesulfonic acid, reducing solvent use and environmental impact.

- Chiral Auxiliary Employment: Use of chiral oxazolidinone groups to achieve enantioselective synthesis of pyrrolidine derivatives, enhancing stereochemical purity.

Notes on Reaction Optimization and Challenges

- Selectivity: Ensuring regioselectivity during nucleophilic attack on chloropyridazine derivatives.

- Purity: Multiple purification steps, including recrystallization and chromatography, are often necessary.

- Yield Enhancement: Use of microwave-assisted synthesis has been explored to reduce reaction time and improve yields.

Summary of Key Research Findings

化学反応の分析

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

作用機序

The mechanism of action of 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine Backbones

1-(3-Chloro-benzyl)-pyrrolidin-3-ol (CAS: 1033012-64-4)

- Molecular Formula: C₁₁H₁₄ClNO

- Molecular Weight : 211.69 g/mol

- Key Features: Replaces the 6-chloropyridazine group with a 3-chlorobenzyl substituent.

1-[6-(2,5-Dimethylphenyl)pyridazin-3-yl]pyrrolidin-3-ol

- Molecular Formula : C₁₆H₁₉N₃O

- Molecular Weight : 269.34 g/mol

- Key Features : Incorporates a 2,5-dimethylphenyl group on the pyridazine ring. The methyl groups increase steric bulk and hydrophobicity, which may enhance binding to hydrophobic pockets in target proteins .

1-(6-Chloropyridazin-3-yl)pyrrolidine-2-carboxylic Acid

- Molecular Formula : C₉H₁₀ClN₃O₂

- Molecular Weight : 227.65 g/mol

- Key Features: Substitutes the hydroxyl group with a carboxylic acid at the pyrrolidine 2-position.

Analogues with Modified Heterocyclic Cores

1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS: 7145-60-0)

- Molecular Formula : C₉H₁₂ClN₃O

- Molecular Weight : 213.67 g/mol

- Key Features : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring). The larger ring size alters conformational flexibility and may impact binding affinity to targets like G protein-coupled receptors .

6-(3-Hydroxypyrrolidin-1-yl)pyridazin-3-ol (CAS: 2092725-06-7)

- Molecular Formula : C₈H₁₁N₃O₂

- Molecular Weight : 181.19 g/mol

- Key Features: Substitutes the chlorine atom with a hydroxyl group on the pyridazine ring.

Complex Derivatives with Additional Functional Groups

1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol | 199.64 | 1.2 | ~10 (PBS) | Cl (pyridazine), OH (pyrrolidine) |

| 1-(3-Chloro-benzyl)-pyrrolidin-3-ol | 211.69 | 2.5 | ~5 (PBS) | Cl (benzyl), OH (pyrrolidine) |

| 1-(6-Chloropyridazin-3-yl)piperidin-4-ol | 213.67 | 1.5 | ~8 (PBS) | Cl (pyridazine), OH (piperidine) |

- Chlorine vs. Hydroxyl on Pyridazine : Chlorine’s electron-withdrawing effect increases electrophilicity, enhancing reactivity in substitution reactions. Hydroxyl groups (as in 6-(3-hydroxypyrrolidin-1-yl)pyridazin-3-ol) improve solubility but reduce metabolic stability .

生物活性

1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a pyrrolidine ring with a chloropyridazine moiety, which may contribute to its diverse biological effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Cytotoxicity

Research has demonstrated that derivatives of chloropyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxicity against cell lines such as MCF-7 (breast cancer), NALM-6 (acute lymphoblastic leukemia), and SB-ALL (B-cell acute lymphoblastic leukemia) using the MTT assay method .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 1-(6-Chloropyridazin-3-yl)-4-phenyloxazole | NALM-6 | TBD |

| 1-(6-Chloropyridazin-3-yl)-pyrazole | SB-ALL | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may function as an enzyme inhibitor , potentially interfering with key metabolic pathways in cancer cells. The chloropyridazine moiety may enhance binding affinity to specific enzymes or receptors involved in cell proliferation and survival .

Study on Enzyme Inhibition

A study investigating the inhibitory effects of chloropyridazine derivatives on specific enzymes revealed that compounds similar to this compound inhibited the activity of protein kinases critical for cancer cell signaling pathways. The inhibition was dose-dependent, indicating potential for therapeutic applications in targeted cancer therapies .

Synthesis and Evaluation

The synthesis of this compound has been achieved through multi-step reactions involving chlorination and subsequent cyclization processes. The resulting compound was characterized using NMR and IR spectroscopy, confirming its structure and purity .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for 1-(6-Chloropyridazin-3-yl)pyrrolidin-3-ol?

The synthesis typically involves multi-step reactions starting from chloropyridazine derivatives. Key steps include nucleophilic substitution to attach the pyrrolidin-3-ol moiety, followed by purification via recrystallization or chromatography. Reflux conditions (e.g., in acetonitrile) and catalysts (e.g., palladium for coupling reactions) are critical for optimizing yield and purity. Thin-layer chromatography (TLC) is commonly used to monitor reaction progress .

Q. How do the structural features of this compound influence its biological activity?

The compound combines a chloropyridazine ring with a pyrrolidin-3-ol group, introducing both hydrophobic (chlorine) and hydrophilic (hydroxyl) regions. The (S)-stereochemistry at the pyrrolidine carbon enhances target binding specificity, as seen in similar COX-inhibiting compounds. The chloropyridazine moiety may facilitate π-π stacking with aromatic residues in enzyme active sites .

Q. What analytical techniques are essential for confirming identity and purity?

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming functional groups and stereochemistry.

- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies hydroxyl and amine groups.

- Chiral HPLC: Resolves enantiomers to confirm optical purity .

Q. What are the standard methods for initial biological screening?

- Enzyme Inhibition Assays: Test for COX-1/COX-2 inhibition using colorimetric substrates.

- Cellular Viability Assays: Assess cytotoxicity (e.g., MTT assay) in relevant cell lines.

- Binding Studies: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for target proteins .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalyst Screening: Test palladium or nickel catalysts for cross-coupling efficiency.

- Purification: Combine column chromatography (silica gel) with recrystallization (methanol/water) to remove byproducts. Process analytical technology (PAT) tools, like in-line UV monitoring, can automate quality control .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Dose-Response Curves: Validate activity across multiple concentrations.

- Target Profiling: Use proteome-wide assays (e.g., kinase panels) to identify off-target effects.

- Structural Analog Comparison: Compare IC50 values of analogs (e.g., 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylic acid) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques elucidate the compound's mechanism of action?

- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics to targets like COX-2.

- X-ray Crystallography: Resolves 3D binding modes in enzyme complexes.

- Molecular Dynamics Simulations: Predict stability of ligand-target interactions under physiological conditions .

Q. How can computational methods enhance SAR studies?

- Docking Simulations: Use AutoDock or Schrödinger to predict binding poses.

- QSAR Modeling: Correlate electronic descriptors (e.g., logP, H-bond donors) with bioactivity data.

- Free Energy Perturbation (FEP): Optimize substituents for improved affinity .

Q. What challenges arise in synthesizing the (S)-enantiomer, and how are they addressed?

- Chiral Resolution: Employ chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis.

- Chiral Stationary Phases: Use HPLC columns with cellulose-based phases for enantiomer separation.

- Circular Dichroism (CD): Verify enantiomeric excess post-synthesis .

Q. How do structural analogs compare in terms of bioactivity and solubility?

| Compound Name | Key Modification | Bioactivity (IC50) | Solubility (mg/mL) |

|---|---|---|---|

| 1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid | Carboxylic acid substituent | 12 nM (COX-2) | 0.8 (PBS) |

| N-(6-chloropyridazin-3-yl)-2-nitrobenzamide | Nitro group | 45 nM (COX-2) | 0.2 (DMSO) |

| Reference Compound | Pyrrolidin-3-ol | 8 nM (COX-2) | 1.5 (PBS) |

Carboxylic acid derivatives improve solubility but may reduce membrane permeability. Nitro groups enhance electron-withdrawing effects but increase toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。